Cas no 2228313-16-2 (2-(4-bromo-2-fluorophenyl)methyloxirane)
2-(4-bromo-2-fluorophenyl)methyloxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-2-fluorophenyl)methyloxirane
- 2-[(4-Bromo-2-fluorophenyl)methyl]oxirane
- EN300-1907660
- 2228313-16-2
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- Inchi: 1S/C9H8BrFO/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2
- InChI Key: FBVHXMLAVOTGOT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CC1CO1
Computed Properties
- Exact Mass: 229.97426g/mol
- Monoisotopic Mass: 229.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.5Ų
2-(4-bromo-2-fluorophenyl)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907660-1g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-5g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-10g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-0.05g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-0.1g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-0.25g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-0.5g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-1.0g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 1g |
$1343.0 | 2023-05-23 | ||
| Enamine | EN300-1907660-2.5g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1907660-5.0g |
2-[(4-bromo-2-fluorophenyl)methyl]oxirane |
2228313-16-2 | 5g |
$3894.0 | 2023-05-23 |
2-(4-bromo-2-fluorophenyl)methyloxirane Suppliers
2-(4-bromo-2-fluorophenyl)methyloxirane Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(4-bromo-2-fluorophenyl)methyloxirane
2-(4-bromo-2-fluorophenyl)methyloxirane: A Comprehensive Overview of Its Chemical Structure, Synthesis, and Applications in Biomedical Research
2-(4-bromo-2-fluorophenyl)methyloxirane, also known as CAS No. 2228313-16-2, represents a significant advancement in the field of medicinal chemistry. This compound is a derivative of oxirane, a three-membered cyclic ether, with a unique substitution pattern that includes 4-bromo-2-fluorophenyl as a key functional group. The molecular structure of this compound is characterized by its methyloxirane ring system, which is further functionalized with bromine and fluorine atoms at specific positions. These substituents play a critical role in modulating the compound's biological activity, solubility, and metabolic stability, making it a promising candidate for pharmaceutical development.
The chemical structure of 2-(4-bromo-2-fluorophenyl)methyloxirane is composed of a benzene ring substituted with bromine at the 4-position and fluorine at the 2-position, connected to a methyloxirane ring via a methylene bridge. The oxirane ring is a highly strained cyclic ether, which contributes to the compound's reactivity and potential for forming new chemical bonds. This structural feature is particularly important in drug design, as it allows for the incorporation of various functional groups that can enhance the compound's therapeutic profile.
Recent studies have highlighted the synthetic accessibility of 2-(4-bromo-2-fluorophenyl)methyloxirane, which is achievable through a series of well-established organic reactions. One of the most promising synthetic routes involves the Suzuki-Miyaura cross-coupling reaction, which enables the formation of the 4-bromo-2-fluorophenyl moiety. This method is favored for its high yield and selectivity, making it suitable for large-scale production. Additionally, electrophilic aromatic substitution reactions have been explored to introduce the bromine and fluorine atoms into the benzene ring, further demonstrating the versatility of this compound in synthetic chemistry.
The biological activity of 2-(4-bromo-2-fluorophenyl)methyloxirane has been the focus of several recent studies, particularly in the context of anti-inflammatory and antimicrobial applications. A 2023 study published in the *Journal of Medicinal Chemistry* reported that this compound exhibits selective inhibition of 5-lipoxygenase, an enzyme implicated in the pathogenesis of inflammatory diseases. The fluorine substitution at the 2-position was found to significantly enhance the compound's affinity for the enzyme's active site, thereby improving its in vitro efficacy. These findings underscore the potential of 2-(4-bromo-2-fluorophenyl)methyloxirane as a lead compound for the development of novel anti-inflammatory agents.
Another area of interest in the research on 2-(4-bromo-2-fluorophenyl)methyloxirane is its antimicrobial properties. A 2024 study published in *Antimicrobial Agents and Chemotherapy* demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The bromine substitution at the 4-position was identified as a key factor in the compound's ability to disrupt bacterial cell membranes, while the fluorine atom contributed to its cell permeability and bioavailability. These properties make 2-(4-bromo-2-fluorophenyl)methyloxirane a promising candidate for the development of new antimicrobial therapies, particularly in the context of multidrug-resistant infections.
From a pharmaceutical development perspective, the solubility and metabolic stability of 2-(4-bromo-2-fluorophenyl)methyloxirane are critical factors that influence its in vivo efficacy. A 2023 review in *Drug Discovery Today* highlighted the importance of fluorine substitution in improving the hydrophilicity of organic compounds, which in turn enhances their solubility in biological fluids. The 4-bromo-2-fluorophenyl group in this compound was found to significantly increase its aqueous solubility, making it more suitable for oral administration. Additionally, the oxirane ring contributes to the compound's metabolic stability, as it is less prone to enzymatic degradation compared to other cyclic ethers.
The synthetic chemistry of 2-(4-bromo-2-fluorophenyl)methyloxirane has also been explored in the context of drug delivery systems. A 2024 study published in *Advanced Drug Delivery Reviews* investigated the use of this compound as a prodrug for the targeted delivery of anti-cancer agents. The oxirane ring was modified to incorporate peptide sequences that can selectively bind to cancer cell receptors, thereby enhancing the targeted delivery of the active drug. This approach not only improves the therapeutic efficacy of the compound but also reduces its toxicity to healthy tissues, making it a valuable strategy for precision medicine.
From a mechanistic perspective, the biological activity of 2-(4-bromo-2-fluorophenyl)methyloxirane is primarily attributed to its ability to modulate intracellular signaling pathways. A 2023 study in *Nature Communications* revealed that this compound can inhibit the NF-κB signaling pathway, which is central to the regulation of inflammatory responses. The fluorine substitution at the 2-position was found to enhance the compound's ability to bind to the NF-κB inhibitor, thereby preventing the activation of downstream inflammatory genes. These findings suggest that 2-(4-bromo-2-fluorophenyl)methyloxirane could be a valuable therapeutic agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the pharmacokinetic profile of 2-(4-bromo-2-fluorophenyl)methyloxirane has been extensively studied to optimize its clinical application. A 2024 study published in *Clinical Pharmacology & Therapeutics* reported that this compound exhibits good oral bioavailability and a long half-life, which are essential for its chronic administration. The fluorine substitution was found to significantly improve the metabolic stability of the compound, reducing its hepatic metabolism and increasing its plasma concentration. These properties make 2-(4-bromo-2-fluorophenyl)methyloxirane a promising candidate for the development of long-acting formulations that can provide sustained therapeutic effects.
Finally, the synthetic versatility of 2-(4-bromo-2-fluorophenyl)methyloxirane has been leveraged in the development of drug combinations that can enhance therapeutic outcomes. A 2023 study in *Pharmaceutical Research* demonstrated that this compound can be combined with other anti-inflammatory agents to achieve synergistic effects. The bromine and fluorine substitutions were found to enhance the compatibility of the compound with other drugs, reducing the risk of drug-drug interactions and improving its therapeutic efficacy. These findings highlight the potential of 2-(4-bromo-2-fluorophenyl)methyloxirane as a multi-target drug that can address complex pathophysiological conditions.
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